molecular formula C10H15NO4 B1491020 (E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2089548-80-9

(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491020
CAS No.: 2089548-80-9
M. Wt: 213.23 g/mol
InChI Key: MHVOKDZEOMCLGW-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid” is a complex organic compound. The “E” in its name refers to the configuration of the double bond, indicating that the highest priority groups are on opposite sides . It contains a hydroxymethyl group, which consists of a methylene bridge bonded to a hydroxyl group, making it an alcohol .

Scientific Research Applications

Neuroprotective Agents

A study detailed the synthesis and structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, along with 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, as potent inhibitors of kynurenine-3-hydroxylase. These compounds, including variations such as methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, demonstrated significant neuroprotective potential by preventing the interferon-gamma-induced synthesis of quinolinic acid in cultured human monocytes, suggesting a therapeutic avenue for neurodegenerative diseases (Drysdale et al., 2000).

Antioxidative and Anti-inflammatory Activities

Research into the antioxidative and anti-inflammatory properties of (E)-4-(Fullerenopyrrolidin-1-yl)-3-methylbut-2-enoic acid, a structurally related compound, revealed that conjugates of this molecule exhibited notable anti-lipid peroxidation, anti-lipoxygenase, and anti-inflammatory activities. These findings point to potential applications in developing treatments for conditions associated with oxidative stress and inflammation (Magoulas et al., 2012).

Antibacterial and Analgesic Properties

Another study on the biological screening of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives uncovered analgesic and antibacterial activities. These properties highlight the potential of these compounds in the development of new therapeutic agents for pain management and the treatment of bacterial infections (Oleshchuk et al., 2019).

Hemostatic Activity

A study focusing on 4-(het)aryl-4-oxobut-2-enoic acid derivatives explored their influence on the blood coagulation system. This investigation revealed compounds with high hemostatic activity and low acute toxicity, suggesting the utility of these derivatives in managing bleeding disorders (Pulina et al., 2017).

Properties

IUPAC Name

(E)-4-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-7-4-11(5-8(7)6-12)9(13)2-3-10(14)15/h2-3,7-8,12H,4-6H2,1H3,(H,14,15)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVOKDZEOMCLGW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC1CO)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 3
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(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 4
(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid

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